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Compound of Interest

Compound Name: 2-Chloro-3-hydroxyacrylaldehyde

Cat. No.: B13022278 Get Quote

An In-Depth Technical Guide to 2-Chloro-3-hydroxyacrylaldehyde: Safety, Physicochemical

Profiling, and Synthetic Utility in Drug Development

Executive Summary
2-Chloro-3-hydroxyacrylaldehyde (commonly referred to as 2-chloromalonaldehyde) is a

highly reactive, bifunctional C3-building block utilized extensively in the pharmaceutical and

agrochemical industries[1]. Existing primarily in its enol tautomeric form due to stabilizing

intramolecular hydrogen bonding and extended conjugation, this compound serves as the

critical electrophilic scaffold in the synthesis of complex heterocycles, most notably the COX-2

inhibitor Etoricoxib[2].

This whitepaper provides drug development professionals and synthetic chemists with an

authoritative framework for understanding the physicochemical dynamics of 2-chloro-3-
hydroxyacrylaldehyde, alongside field-proven, self-validating protocols for its safe handling,

hazard mitigation, and synthetic application[3].

Physicochemical Profiling & Structural Dynamics
Understanding the structural behavior of 2-chloro-3-hydroxyacrylaldehyde is paramount for

predicting its reactivity. While formally a dialdehyde (2-chloropropanedial), the strong electron-

withdrawing nature of the alpha-chlorine atom and the thermodynamic stability of the

conjugated
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-unsaturated system drive the equilibrium almost entirely toward the enol form (2-chloro-3-
hydroxyprop-2-enal).

Table 1: Key Physicochemical Properties

Property Value

IUPAC Name 2-Chloro-3-hydroxyprop-2-enal

Common Synonyms
2-Chloromalonaldehyde,

Chloromalondialdehyde[4]

CAS Registry Number
36437-19-1 (Dialdehyde) / 50704-42-2 (Enol)[4]

[5]

Molecular Formula C₃H₃ClO₂[4]

Molecular Weight 106.51 g/mol [4]

Appearance Brown to light yellow crystalline powder[3]

Melting Point 140–145 °C[3]

Safety Data Sheet (SDS) & Hazard Mitigation
As an electrophilic bifunctional reagent, 2-chloro-3-hydroxyacrylaldehyde presents

significant acute health hazards[3]. Its toxicity is mechanistically driven by its ability to act as a

potent Michael acceptor and formylating agent. In biological systems, the electrophilic C1 and

C3 carbons readily cross-link with nucleophilic primary amines (e.g., lysine residues in proteins)

and nucleic acids, causing severe cellular toxicity and tissue irritation[6].

Table 2: GHS Hazard Classification & Mitigation Strategies
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Hazard Class H-Statement
Mitigation Strategy (P-
Statement Context)

Acute Toxicity

(Oral/Dermal/Inhalation)
H302, H312, H332

Handle exclusively in a

certified fume hood (P271);

wear impermeable nitrile

gloves and a respirator (P280)

[3][7].

Skin Corrosion/Irritation H315

Wash thoroughly after handling

(P264); remove contaminated

clothing immediately to prevent

prolonged dermal exposure[3].

Serious Eye Damage/Irritation H319

Wear a face shield and safety

goggles; if exposed, rinse

cautiously with water for

several minutes

(P305+P351+P338)[3].

Specific Target Organ Toxicity H335 (Respiratory)

Avoid breathing dust/vapours

(P261); evacuate to fresh air

immediately if inhaled

(P304+P340)[3].

Self-Validating Quenching Protocol for Spills
Standard aqueous washing is insufficient for decontaminating spills due to the compound's

stability and limited cold-water solubility.

The Protocol: Treat spills or unreacted reaction mixtures with a 10% w/v aqueous sodium

bisulfite (

) solution.

The Causality: Bisulfite acts as a strong, soft nucleophile, attacking the aldehyde moiety to

form a highly water-soluble, non-volatile

-hydroxy sulfonate adduct. This permanently neutralizes the electrophilic threat.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/msds/2-chloromalonaldehyde.pdf
https://www.keyorganics.net/app/uploads/sds/AS-18774_SDS.pdf
https://www.chemicalbook.com/msds/2-chloromalonaldehyde.pdf
https://www.chemicalbook.com/msds/2-chloromalonaldehyde.pdf
https://www.chemicalbook.com/msds/2-chloromalonaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13022278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Validation: This protocol is self-validating. The user must monitor the physical state

of the spill; the complete dissolution of the solid crystalline powder into the aqueous phase,

coupled with the total cessation of the characteristic acrid aldehyde odor, confirms a

successful quench. Secondary validation via TLC (using a 2,4-dinitrophenylhydrazine stain)

can be utilized to definitively confirm the absence of the free aldehyde.

Synthetic Utility & Reaction Mechanisms
In pharmaceutical manufacturing, 2-chloro-3-hydroxyacrylaldehyde is the premier reagent

for constructing 5-chloropyrimidine and 5-chloropyridine scaffolds[8]. Its most prominent

industrial application is in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor[2][9].

The synthesis relies on the precise positioning of the alpha-chlorine atom. The malonaldehyde

derivative first undergoes amination with ammonia and isopropyl alcohol to yield 3-amino-2-

chloroacrolein[2]. This intermediate is subsequently condensed with a ketosulfone under acidic

conditions to construct the central 5-chloropyridine ring of the API, perfectly positioning the

halogen required for the drug's pharmacological binding affinity[2].
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Vilsmeier-Haack synthesis of 2-chloro-3-hydroxyacrylaldehyde and its conversion to

Etoricoxib.

Experimental Protocol: Vilsmeier-Haack Synthesis &
Safe Isolation
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The generation of 2-chloro-3-hydroxyacrylaldehyde is typically achieved via a single-step

Vilsmeier-Haack formylation of chloroacetyl chloride[10]. The following methodology outlines

the critical parameters required for high-yield, safe synthesis.

Step 1: Vilsmeier Reagent Formation

Action: Charge a dry, round-bottomed flask with N,N-dimethylformamide (DMF) and cool to

0–5 °C under an inert nitrogen atmosphere. Slowly add phosphorus oxychloride (

) dropwise over 2 hours[10].

Causality: The reaction between DMF and

to form the chloroiminium ion (Vilsmeier reagent) is violently exothermic. Strict temperature
control at 0–5 °C is mandatory to prevent thermal runaway and the degradation of the highly
reactive intermediate.

Step 2: Substrate Addition

Action: While maintaining the temperature below 5 °C, add chloroacetyl chloride dropwise

over 2 hours[10].

Causality: Chloroacetyl chloride acts as the enolate equivalent in this reaction. Low

temperatures prevent premature, uncontrolled polymerization of the substrate before it can

fully coordinate with the Vilsmeier complex.

Step 3: Formylation and Cyclization

Action: Allow the reaction mixture to naturally warm to 25–30 °C and stir for 3 hours.

Subsequently, heat the mixture to 70–75 °C and maintain for 6 hours[10].

Causality: The initial warming allows for the first formylation event. Heating to 70–75 °C

provides the necessary activation energy for the second formylation and subsequent

elimination steps required to construct the complete dialdehyde framework.

Step 4: Quenching and Isolation (Self-Validating Step)
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Action: Cool the mixture back to 0–5 °C. Carefully quench by adding a basifying agent (e.g.,

aqueous sodium carbonate) to form the water-soluble alkali salt of the product. Extract

impurities with an organic solvent. Finally, break the alkali salt by adding a mineral acid until

the pH drops below 3[10].

Validation: The protocol is visually self-validating. The successful formation and isolation of

the product are confirmed when the acidification step triggers the immediate precipitation of

a brown/light yellow crystalline solid (the free 2-chloro-3-hydroxyacrylaldehyde) from the

aqueous phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. evitachem.com [evitachem.com]

2. Process For The Preparation Of Etoricoxib [quickcompany.in]

3. chemicalbook.com [chemicalbook.com]

4. 2-Chloromalonaldehyde | CymitQuimica [cymitquimica.com]

5. Buy Online CAS Number 50704-42-2 - TRC - 2-Chloro-3-hydroxy-2-propenal | LGC
Standards [lgcstandards.com]

6. 2-chloromalonaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher
Scientific [fishersci.ca]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.quickcompany.in/patents/synthesis-of-2-chloromalonaldehyde
https://www.benchchem.com/product/b13022278?utm_src=pdf-body
https://fishersci.ca/
https://quickcompany.in/
https://quickcompany.in/
https://www.benchchem.com/product/b13022278?utm_src=pdf-custom-synthesis
https://www.evitachem.com/product/evt-316602
https://www.quickcompany.in/patents/process-for-the-preparation-of-etoricoxib
https://www.chemicalbook.com/msds/2-chloromalonaldehyde.pdf
https://cymitquimica.com/products/IN-DA00339D/36437-19-1/2-chloromalonaldehyde/
https://www.lgcstandards.com/GL/en/2-Chloro-3-hydroxy-2-propenal/p/TRC-C507040?queryID=0d08da256b9627744216200251e00966
https://www.lgcstandards.com/GL/en/2-Chloro-3-hydroxy-2-propenal/p/TRC-C507040?queryID=0d08da256b9627744216200251e00966
https://www.fishersci.ca/shop/products/2-chloromalonaldehyde-95-thermo-scientific/AC330120010
https://www.fishersci.ca/shop/products/2-chloromalonaldehyde-95-thermo-scientific/AC330120010
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13022278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. keyorganics.net [keyorganics.net]

8. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents
[patents.google.com]

9. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

10. Synthesis Of 2 Chloromalonaldehyde [quickcompany.in]

To cite this document: BenchChem. [2-Chloro-3-hydroxyacrylaldehyde SDS safety data
sheet]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13022278#2-chloro-3-hydroxyacrylaldehyde-sds-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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